molecular formula C28H21N2NaO5S2 B12372698 Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No.: B12372698
M. Wt: 552.6 g/mol
InChI Key: VKKGSBFVNWDGQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate (referred to as PSB-16133, IC50 = 233 nM) is an anthraquinone derivative developed as a potent and selective antagonist of the purinergic P2Y4 receptor . This receptor, activated by uridine triphosphate (UTP), is implicated in gastrointestinal, cardiovascular, and neurological functions. PSB-16133 exhibits allosteric inhibition and selectivity over other P2Y subtypes (e.g., P2Y1, P2Y6, P2Y12), making it a valuable pharmacological tool .

Properties

Molecular Formula

C28H21N2NaO5S2

Molecular Weight

552.6 g/mol

IUPAC Name

sodium;1-amino-4-[4-(2,4-dimethylphenyl)sulfanylanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H22N2O5S2.Na/c1-15-7-12-22(16(2)13-15)36-18-10-8-17(9-11-18)30-21-14-23(37(33,34)35)26(29)25-24(21)27(31)19-5-3-4-6-20(19)28(25)32;/h3-14,30H,29H2,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

VKKGSBFVNWDGQZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)SC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of PSB-16133 (sodium) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL . Industrial production methods for PSB-16133 (sodium) are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

PSB-16133 (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .

Scientific Research Applications

PSB-16133 (sodium) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the roles of P2Y receptors in various chemical processes. In biology, it helps researchers understand the physiological functions of P2Y receptors and their involvement in cellular signaling pathways. In medicine, PSB-16133 (sodium) is used to investigate the potential therapeutic applications of P2Y receptor antagonists in treating diseases such as inflammation, thrombosis, and cancer . In industry, it is utilized in the development of new drugs and therapeutic agents targeting P2Y receptors .

Mechanism of Action

PSB-16133 (sodium) exerts its effects by selectively blocking P2Y receptor subtypes, particularly the P2Y4 receptor. This inhibition prevents the activation of downstream signaling pathways mediated by these receptors. The molecular targets of PSB-16133 (sodium) include the P2Y4 receptor and other related P2Y receptor subtypes. By blocking these receptors, PSB-16133 (sodium) can modulate various physiological processes, such as inflammation, platelet aggregation, and cell proliferation .

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

The anthraquinone sulfonate scaffold is common among purinergic receptor antagonists. Substituents on the phenylamino group critically influence receptor affinity and selectivity:

Compound Name Substituent Target Receptor IC50/EC50 Key Properties
PSB-16133 4-(2,4-dimethylphenylthio)phenylamino P2Y4 233 nM High selectivity; allosteric antagonist
PSB-1699 4-(3-pyridin-3-ylmethylthio)phenylamino P2Y4 N/A Enhanced selectivity; structural analog with pyridine moiety
MG 50-3-1 4-chloro-6-(2-sulfophenylamino)-triazinylphenylamino P2Y1 4.6 nM Potent P2Y1 antagonist; triazine enhances potency
PSB-0739 4-phenylamino-3-sulfophenylamino P2Y12 N/A Non-nucleotide antagonist; used in vitro studies
Compound 29 4-(hydroxymethyl)phenylamino NTPDase2/3 N/A Hydrophilic substituent improves solubility

Key Observations :

  • Hydrophobic vs. Hydrophilic Groups : The 2,4-dimethylphenylthio group in PSB-16133 enhances membrane permeability and P2Y4 binding via hydrophobic interactions, while hydroxymethyl (Compound 29) or sulfophenyl (MG 50-3-1) groups improve solubility but may reduce cellular uptake .

Pharmacological Profiles

  • PSB-16133 vs. PSB-1699 : Both target P2Y4, but PSB-1699’s pyridinylmethylthio group increases selectivity, likely due to additional hydrogen-bonding interactions with the receptor .
  • MG 50-3-1: The triazine ring in MG 50-3-1 confers nanomolar potency at P2Y1, demonstrating how heterocyclic substituents can dramatically enhance affinity .
  • Cross-Reactivity : Suramin and PPADS inhibit P2X2R at micromolar ranges but show weaker effects on P2Y4, highlighting PSB-16133’s superior specificity .

Research Findings and Challenges

  • Synthetic Challenges : Complex Ullmann coupling reactions (e.g., ) are often required to introduce substituents, limiting large-scale production of analogs like MG 50-3-1 .
  • Toxicity and Discontinuations : Some derivatives (e.g., ’s 6397-02-0) were discontinued, possibly due to off-target effects or metabolic instability, emphasizing the need for optimized substituents .
  • Therapeutic Potential: PSB-16133’s selectivity makes it a candidate for studying P2Y4 in diseases like irritable bowel syndrome, while MG 50-3-1’s potency against P2Y1 suggests antithrombotic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.